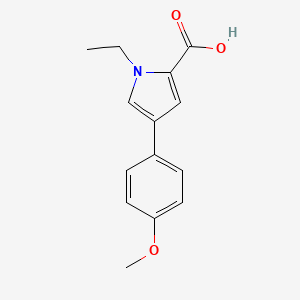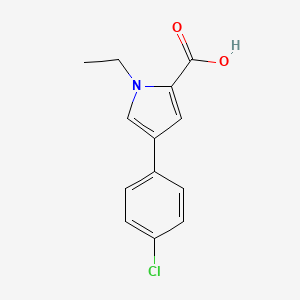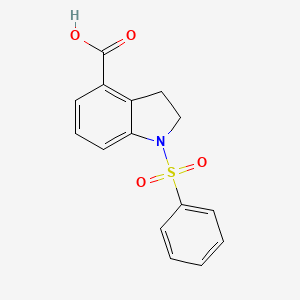![molecular formula C18H16N4O3 B7983205 4-{6-Cyclobutaneamido-[1,2,4]triazolo[4,3-A]pyridin-3-YL}benzoic acid](/img/structure/B7983205.png)
4-{6-Cyclobutaneamido-[1,2,4]triazolo[4,3-A]pyridin-3-YL}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{6-Cyclobutaneamido-[1,2,4]triazolo[4,3-A]pyridin-3-YL}benzoic acid is a complex organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazolo[4,3-a]pyridine core, which is fused with a benzoic acid moiety and a cyclobutylcarbonyl group. This unique structure imparts specific chemical and biological properties to the compound.
Méthodes De Préparation
The synthesis of 4-{6-Cyclobutaneamido-[1,2,4]triazolo[4,3-A]pyridin-3-YL}benzoic acid involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Triazolo[4,3-a]pyridine Core: This step involves the cyclization of appropriate precursors to form the triazolo[4,3-a]pyridine ring system.
Introduction of the Cyclobutylcarbonyl Group: The cyclobutylcarbonyl group is introduced through an acylation reaction using cyclobutylcarbonyl chloride.
Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the triazolo[4,3-a]pyridine derivative with a benzoic acid derivative under suitable reaction conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
4-{6-Cyclobutaneamido-[1,2,4]triazolo[4,3-A]pyridin-3-YL}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions used.
Applications De Recherche Scientifique
4-{6-Cyclobutaneamido-[1,2,4]triazolo[4,3-A]pyridin-3-YL}benzoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: It is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Chemical Biology: The compound serves as a tool for studying the interactions between small molecules and biological macromolecules.
Pharmaceutical Development: It is explored as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Mécanisme D'action
The mechanism of action of 4-{6-Cyclobutaneamido-[1,2,4]triazolo[4,3-A]pyridin-3-YL}benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular signaling pathways. For example, it may inhibit kinases involved in cell proliferation and survival, thereby exerting its anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparaison Avec Des Composés Similaires
4-{6-Cyclobutaneamido-[1,2,4]triazolo[4,3-A]pyridin-3-YL}benzoic acid can be compared with other similar compounds, such as:
Triazolopyridine Derivatives: These compounds share the triazolopyridine core and exhibit similar biological activities, but differ in their substituents and overall structure.
Benzoic Acid Derivatives: Compounds with a benzoic acid moiety may have similar chemical properties but differ in their biological activities based on the attached functional groups.
Cyclobutylcarbonyl Compounds: These compounds contain the cyclobutylcarbonyl group and may have similar chemical reactivity but differ in their biological effects due to variations in the rest of the molecule.
The uniqueness of this compound lies in its specific combination of functional groups and its resulting biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
IUPAC Name |
4-[6-(cyclobutanecarbonylamino)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c23-17(12-2-1-3-12)19-14-8-9-15-20-21-16(22(15)10-14)11-4-6-13(7-5-11)18(24)25/h4-10,12H,1-3H2,(H,19,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRWMKCHLWBMAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CN3C(=NN=C3C4=CC=C(C=C4)C(=O)O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-bromo-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B7983124.png)
![8-Phenylimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B7983125.png)
![8-(4-Methylphenyl)imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B7983129.png)
![2-{6-Ethyl-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-3-YL}acetic acid](/img/structure/B7983139.png)
![5-(4-Fluorobenzyl)-2-methyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-3-carboxylic acid](/img/structure/B7983153.png)
![2-[6-methyl-3-{[(4-methylphenyl)sulfonyl]amino}-2-oxo-1(2H)-pyridinyl]acetic acid](/img/structure/B7983176.png)
![2-[3-{[(4-methoxyanilino)carbonyl]amino}-6-methyl-2-oxo-1(2H)-pyridinyl]acetic acid](/img/structure/B7983183.png)


![2-Methyl-3-(morpholine-4-carbonyl)-4H-thieno[3,2-B]pyrrole-5-carboxylic acid](/img/structure/B7983208.png)
![4-({1-[(Ethylamino)carbonyl]-4-piperidyl}methyl)benzoic acid](/img/structure/B7983209.png)

![7-Piperazino[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B7983218.png)
![5-[(2-Chlorophenyl)methyl]-3-[4-(pyrrolidin-3-yloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B7983236.png)
